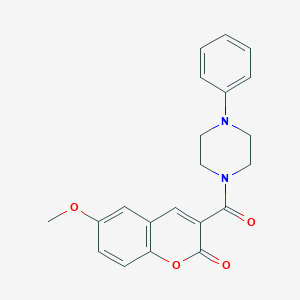
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. This compound has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C10H15N3O2S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
Clave InChI |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



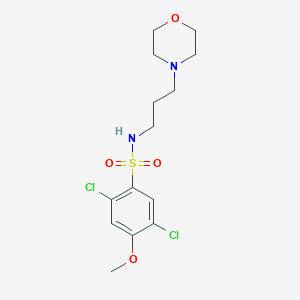



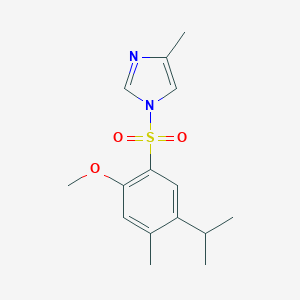
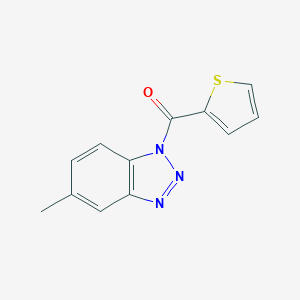
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

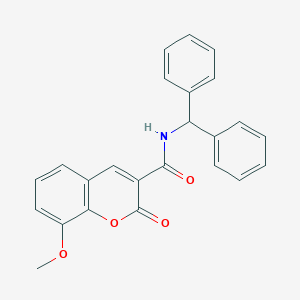

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)

